molecular formula C28H41N3O3 B1677858 Oxéthazaïne CAS No. 126-27-2

Oxéthazaïne

Numéro de catalogue: B1677858
Numéro CAS: 126-27-2
Poids moléculaire: 467.6 g/mol
Clé InChI: FTLDJPRFCGDUFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacological Properties

  • Mechanism of Action : Oxethazaine works by decreasing the permeability of cell membranes to sodium ions, leading to a reversible loss of sensation. It also inhibits gastric acid secretion by suppressing gastrin release, which can be beneficial for patients suffering from hyperacidity .
  • Potency : Research indicates that oxethazaine is significantly more potent than traditional local anesthetics such as lignocaine and cocaine, making it effective at lower dosages .

Gastrointestinal Disorders

Oxethazaine is commonly used in the treatment of various gastrointestinal conditions, including:

  • Gastritis : It alleviates pain associated with inflammation of the stomach lining.
  • Peptic Ulcer Disease : Provides relief from pain and discomfort caused by ulcers in the stomach or duodenum.
  • Esophagitis : Used to soothe inflammation in the esophagus.
  • Heartburn and Hyperacidity : Acts as an antacid while providing local anesthesia to reduce discomfort .

Antibacterial Applications

Recent studies have explored the use of oxethazaine in enhancing the antibacterial activity of colistin against gram-negative pathogens. This synergistic effect was investigated through in vitro assays, demonstrating that oxethazaine could effectively enhance colistin's efficacy against both mcr-positive and mcr-negative strains.

Hepatitis B Treatment

Research has indicated that oxethazaine may have potential applications in treating hepatitis B virus infections. Studies suggest that it can inhibit the assembly of hepatitis B virus particles and suppress viral replication within liver cells, highlighting its potential as a therapeutic agent against this chronic infection .

Dental Applications

Oxethazaine has been investigated as a potential new dental local anesthetic. Preliminary reports suggest that it may provide effective anesthesia for dental procedures, although further studies are needed to establish its safety and efficacy in this context .

Case Studies and Experimental Findings

Application AreaStudy DescriptionKey Findings
Gastrointestinal DisordersClinical trials assessing effectiveness in treating gastritis and ulcersSignificant pain relief reported; effective in reducing gastric acid secretion .
Antibacterial ActivityIn vitro studies combining oxethazaine with colistinEnhanced antibacterial activity observed against gram-negative pathogens.
Hepatitis B TreatmentResearch on antiviral properties against hepatitis B virusInhibition of viral particle assembly noted; potential for therapeutic use .
Dental ApplicationsPreliminary dental anesthesia studiesEffective anesthesia reported; requires further investigation for clinical use .

Mécanisme D'action

L’oxétacaine exerce ses effets par le biais de multiples mécanismes :

    Effet Anesthésique Local : Elle inhibe la conduction des impulsions nerveuses sensorielles en diminuant la perméabilité de la membrane des cellules nerveuses aux ions sodium.

    Effet Antacide : L’oxétacaine inhibe la sécrétion d’acide gastrique en supprimant la sécrétion de gastrine.

Composés Similaires :

Comparaison :

Analyse Biochimique

Biochemical Properties

Oxethazaine interacts with various biomolecules to exert its effects. It has been found to bind directly to Aurora kinase A (AURKA), a key enzyme involved in mitosis . This interaction suppresses AURKA activity and inhibits its downstream effectors .

Cellular Effects

Oxethazaine has significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation and migration of esophageal cancer cells . Oxethazaine’s influence on cell function extends to impacting cell signaling pathways and gene expression .

Molecular Mechanism

Oxethazaine exerts its effects at the molecular level through several mechanisms. It binds directly to AURKA, leading to the suppression of AURKA activity and inhibition of its downstream effectors . This interaction results in the inhibition of cellular processes such as proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, Oxethazaine has shown to have temporal effects on cellular function. For instance, it has been found to rapidly increase the portal perfusion pressure and inhibit oxygen uptake in isolated perfused livers . Over time, this leads to a decrease in tissue ATP content and an increase in lactate, pyruvate, and glucose release into the perfusate .

Dosage Effects in Animal Models

In animal models, the effects of Oxethazaine have been observed to vary with different dosages. For instance, Oxethazaine has been found to significantly enhance the therapeutic efficacy of colistin, an antibiotic, in two animal models .

Metabolic Pathways

Oxethazaine is involved in various metabolic pathways. It is rapidly and extensively metabolized hepatically . After metabolism, there is a formation of primary metabolites such as beta-hydroxy-mephentermine and beta-hydroxy-phentermine .

Transport and Distribution

It is known that Oxethazaine, when absorbed, presents a very low protein plasma binding .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’oxétacaine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de la N-méthyl-N-phényl-t-butylacetamide avec la bêta-hydroxyéthylamine. Les conditions de réaction impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de Production Industrielle : Dans les milieux industriels, la production d’oxétacaine implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté optimale. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions : L’oxétacaine subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communs :

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner l’oxyde de N-oxétacaine, tandis que la réduction peut produire des dérivés de la N-méthyl-N-phényl-t-butylacetamide .

4. Applications de la Recherche Scientifique

L’oxétacaine a un large éventail d’applications en recherche scientifique :

Comparaison Avec Des Composés Similaires

Activité Biologique

Oxethazaine, an amino-amide local anesthetic, is primarily used in combination with antacids for the treatment of esophagitis, dyspepsia, and other gastric disorders. Recent studies have revealed its potential beyond analgesia, particularly in oncology and antimicrobial applications. This article explores the biological activity of oxethazaine, focusing on its effects on cancer cell proliferation and migration, as well as its role in enhancing antibacterial activity.

Recent research indicates that oxethazaine exhibits significant anti-cancer properties, particularly against esophageal squamous cell carcinoma (ESCC). The compound has been shown to inhibit the proliferation and migration of ESCC cells through several mechanisms:

  • Cell Cycle Arrest and Apoptosis : Oxethazaine induces G2/M phase cell cycle arrest and promotes apoptosis in ESCC cells. This was demonstrated through flow cytometry analyses which indicated a marked increase in apoptotic cells following treatment with oxethazaine .
  • Targeting AURKA : A pivotal finding is that oxethazaine binds directly to the AURKA protein (Aurora Kinase A), inhibiting its activity. This interaction was confirmed through molecular docking studies and pull-down assays, revealing that oxethazaine competes with ATP for binding at the ATP-binding domain of AURKA .
  • In Vivo Efficacy : In patient-derived xenograft (PDX) models, oxethazaine significantly suppressed tumor growth and metastasis. Mice treated with oxethazaine exhibited reduced tumor volume and weight compared to control groups. Immunohistochemical analyses showed decreased expression of Ki67, a marker for cell proliferation, in treated tumors .

Summary of Findings on Oxethazaine's Anti-Cancer Activity

Study Aspect Findings
Cell Cycle Impact Induces G2/M arrest and apoptosis
Target Protein Directly binds to AURKA
In Vitro Effects Inhibits proliferation and migration of ESCC cells
In Vivo Effects Reduces tumor growth and metastasis in PDX models

Antibacterial Activity

Beyond its application in cancer therapy, oxethazaine has also been investigated for its antibacterial properties. A recent study highlighted its ability to enhance the efficacy of colistin, an antibiotic used against Gram-negative bacteria:

  • Synergistic Effect : Oxethazaine restored colistin's antibacterial activity against resistant strains by promoting oxidative stress within bacterial cells and enhancing drug accumulation .
  • Safety Profile : Importantly, the combination of colistin and oxethazaine did not increase cytotoxicity in Vero cells compared to colistin alone, suggesting a favorable safety profile for this combination therapy .

Case Studies

  • Case Study on ESCC Treatment : In a controlled study involving PDX models of ESCC, oxethazaine was administered at dosages of 6 mg/kg or 48 mg/kg daily. Results showed significant decreases in tumor volume without adverse effects on body weight, indicating a therapeutic window for clinical application .
  • Antibacterial Application : A case study involving the use of oxethazaine with colistin demonstrated enhanced antibacterial activity against both mcr-positive and -negative pathogens without increased toxicity to host cells .

Propriétés

IUPAC Name

2-[2-hydroxyethyl-[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLDJPRFCGDUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O3
Record name OXETHAZAINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13930-31-9 (hydrochloride)
Record name Oxethazaine [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0025818
Record name Oxethazaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Oxethazaine is a white powder. (NTP, 1992)
Record name OXETHAZAINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), <0.1 g/100 ml at 23 ºC
Record name OXETHAZAINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxetacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Oxetacaine inhibits gastric acid secretion by suppressing gastrin secretion. Moreover, oxetacaine exerts a local anesthetic effect on the gastric mucosa. This potent local anesthetic effect of oxetacaine may be explained by its unique chemical characteristics in which, as a weak base, it is relatively non-ionized in acidic solutions whereas its hydrochloride salt is soluble in organic solvents and it can penetrate cell membranes. Oxetacaine diminishes the conduction of sensory nerve impulses near the application site which in order reduces the permeability of the cell membrane to sodium ions. This activity is performed by the incorporation of the unionized form into the cell membrane.
Record name Oxetacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

126-27-2
Record name OXETHAZAINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxethazaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxethazaine [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxethazaine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758444
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxethazaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetacaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXETHAZAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP8QT76V17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

219 to 220 °F (NTP, 1992), 100-101 ºC
Record name OXETHAZAINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxetacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Oxethazaine
Reactant of Route 2
Oxethazaine
Reactant of Route 3
Oxethazaine
Reactant of Route 4
Reactant of Route 4
Oxethazaine
Reactant of Route 5
Reactant of Route 5
Oxethazaine
Reactant of Route 6
Oxethazaine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.